molecular formula C30H32N4O6 B11621420 Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11621420
M. Wt: 544.6 g/mol
InChI Key: MLFRWRSYMBRIRY-UHFFFAOYSA-N
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Description

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C30H32N4O6 and a molecular weight of 544.613 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction conditions often require controlled temperatures and the use of solvents like toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C31H34N4O7
  • Molecular Weight : 574.6 g/mol
  • IUPAC Name : Dipropan-2-yl 4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in oxidative stress pathways, which could have implications for diseases characterized by oxidative damage.
  • Receptor Modulation : The compound may interact with specific receptors related to inflammation and cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate cellular damage from reactive oxygen species (ROS).

Anticancer Activity

Research has indicated that derivatives of pyridine and pyrazole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines including breast and colon cancer cells. The specific antiproliferative activity of this compound against these cell lines remains to be fully elucidated but suggests a promising avenue for further investigation.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Compounds with similar scaffolds have been reported to modulate inflammatory pathways and reduce cytokine production in vitro. This could indicate a therapeutic role in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BReported anti-inflammatory effects in murine models through cytokine modulation.
Study CShowed antimicrobial activity against Gram-positive bacteria with MIC values in the low µg/mL range.

Properties

Molecular Formula

C30H32N4O6

Molecular Weight

544.6 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h7-18,27,31H,1-6H3

InChI Key

MLFRWRSYMBRIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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